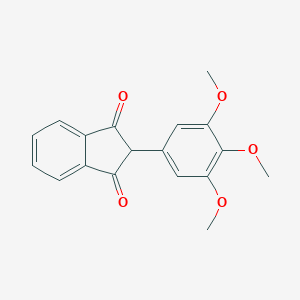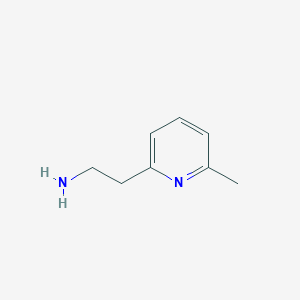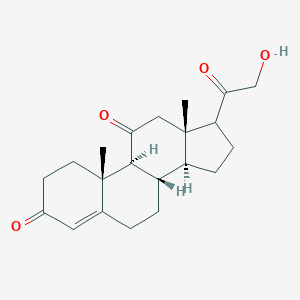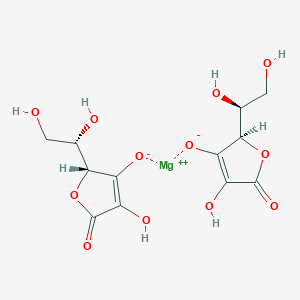
Magnesium Ascorbate
説明
Magnesium Ascorbate is a buffered, non-acidic form of Vitamin C. It is synthesized from a combination of Ascorbic Acid and Magnesium . It is generally gentler to the stomach when taken away from food than ascorbic acid . It is involved in a wide variety of biochemical reactions throughout the body .
Synthesis Analysis
Magnesium Ascorbate is synthesized from a combination of Ascorbic Acid and Magnesium . Ascorbate biosynthesis occurs via the mannose/l-galactose pathway in green plants .Molecular Structure Analysis
Magnesium Ascorbate monohydrate is referred to as an ascorbic acid, magnesium salt (2:1) with a molecular weight of 392.56 g/mol and the molecular formula C12H14O12Mg H2O .Chemical Reactions Analysis
Ascorbate serves as a cofactor for a large family of dioxygenases (>60 members) which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate also inhibits oxidation of cellular lipids by preserving the levels of the lipid-soluble antioxidant vitamin E (tocopherol) through reduction of its tocopheroxyl radical .Physical And Chemical Properties Analysis
Magnesium Ascorbate is a water-soluble molecule . It is naturally present in a variety of foods such as citrus fruits and vegetables . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .科学的研究の応用
Antioxidant and Biochemical Activities
Ascorbate, including its magnesium salt, has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .
Cellular Uptake of Iron
Reduction of Fe (III) by ascorbate is important for cellular uptake of iron via DMT1 . This process is crucial for the normal metabolism, growth, and stress resistance of cells .
Nutrient for Cell Culture Models
Cell culture models are extensively used in toxicology and pharmacology for mechanistic studies of nutrients, drugs, and other xenobiotics . Ascorbate, including Magnesium Ascorbate, is one of the micronutrients that is now known to be a cofactor for many cellular enzymes in all nucleated human and other mammalian cells .
Role in Formation of Mature Collagen
The importance of ascorbate for human health is evident from millions of death (historically) due to vitamin C deficiency-induced scurvy . Based on the main overt symptoms of scurvy (bleedings, loss of teeth, old wound opening), the importance of vitamin C have long been thought to be related to its involvement in the formation of mature collagen .
Role in Biosynthesis of Hormones
Ascorbate is also involved in the biosynthesis of hormones by the adrenal gland . This role of ascorbate appeared to be systemic/whole body rather than being intrinsically important for normal physiology of many cells .
Food Supplement
Magnesium Ascorbate is added for nutritional purposes in food supplements . It is considered safe and beneficial for human consumption .
作用機序
Target of Action
Magnesium Ascorbate, also known as Ascorbic acid, magnesium salt, primarily targets enzymes and reactive oxygen species (ROS) in the body . Ascorbate serves as a cofactor for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases , which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
Mode of Action
The compound’s interaction with its targets results in significant changes. At low concentrations, ascorbate can cause the reduction of reactive oxygen and facilitate activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . As an electron donor, ascorbate assists the iron-containing proteins and the iron transfer between various aqueous compartments .
Biochemical Pathways
Ascorbate is involved in numerous biochemical pathways. It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . Ascorbate is also a major antioxidant, acting as a very effective scavenger of primary reactive oxygen species . Reduction of Fe(III) by ascorbate is important for cellular uptake of iron via DMT1 .
Pharmacokinetics
The pharmacokinetics of Magnesium Ascorbate is complex. The absorption, distribution, metabolism, and excretion of ascorbate in humans is highly complex and unlike that of most low molecular weight compounds . The precise calculation of dosing regimens in, for example, cancer and sepsis treatment is possible .
Result of Action
The molecular and cellular effects of Magnesium Ascorbate’s action are significant. Ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It also plays a role in the formation of mature collagen and later, in the biosynthesis of hormones by the adrenal gland .
Action Environment
The effect of ascorbate on the local body environment highly depends on its local concentration . Environmental factors such as diet and lifestyle can influence the compound’s action, efficacy, and stability . For instance, taking magnesium supplements with food may reduce the risk of diarrhea .
Safety and Hazards
特性
IUPAC Name |
magnesium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOKQVJVNPDJKA-ZZMNMWMASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14MgO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165586 | |
| Record name | Magnesium ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15431-40-0 | |
| Record name | Magnesium ascorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015431400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium ascorbate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium ascorbate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium di-L-ascorbate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM ASCORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N1G678593 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)
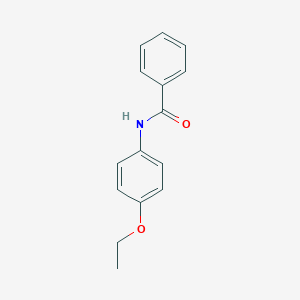
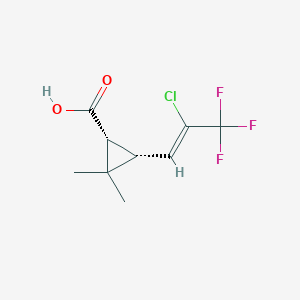
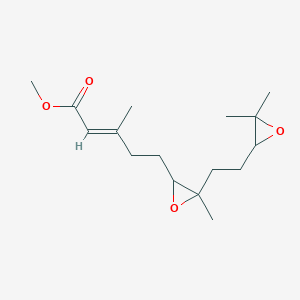
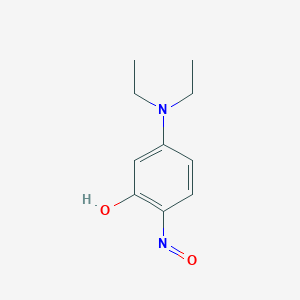


![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
